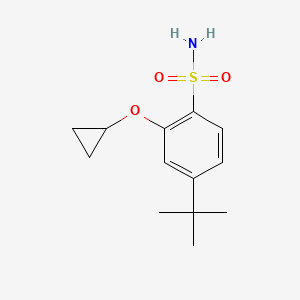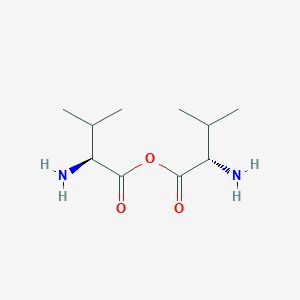![molecular formula C19H23Cl2N4O2Pt- B13151216 Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is a platinum-based compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes platinum coordinated with dichloro and bis(benzenecarboximidamide) groups linked by a pentanediylbis(oxy) chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with 4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide] in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur in polar solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while reduction reactions can produce lower oxidation state platinum species.
Scientific Research Applications
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in chemotherapy for treating various cancers.
Mechanism of Action
The mechanism of action of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum involves its interaction with biological molecules, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a simpler structure.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler platinum compounds. Its ability to form multiple types of interactions with biological molecules makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H23Cl2N4O2Pt- |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
[4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidoyl]azanide;dichloroplatinum |
InChI |
InChI=1S/C19H23N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H5-,20,21,22,23);2*1H;/q-1;;;+2/p-2 |
InChI Key |
UXWZAKIWOGEDNV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)[NH-].Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
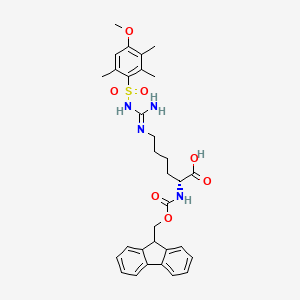
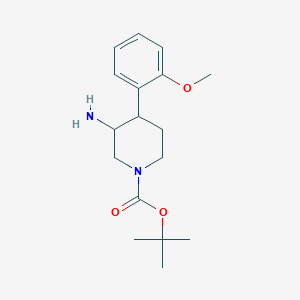
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)

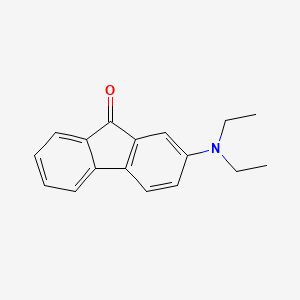
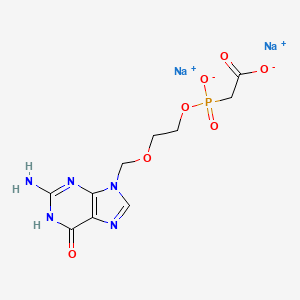
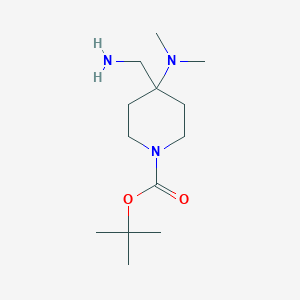
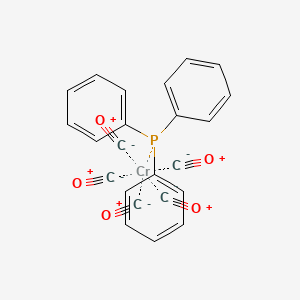
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
